1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Phenyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a compound that belongs to the class of bicyclic amines It features a unique bicyclo[211]hexane structure, which is a saturated, strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the photochemical cycloaddition process for larger-scale production. This could include using more efficient light sources and reactors designed for continuous flow chemistry to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the corresponding amine or alcohol.
Substitution: The major product would be the substituted amine or other nucleophilic substitution products.
Scientific Research Applications
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound can act as a bioisostere, mimicking the properties of other functional groups while providing improved physicochemical properties .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Uniqueness
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its specific substitution pattern on the bicyclic ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the phenyl group also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H15NO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |
InChI Key |
VSRGGZNNMACCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OC2C3=CC=CC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.